molecular formula C21H16F2N4O B10918689 N-(3,4-difluorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,4-difluorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918689
M. Wt: 378.4 g/mol
InChI Key: KEAHMTHRNVQIGU-UHFFFAOYSA-N
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Description

N~4~-(3,4-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a difluorophenyl group, an ethyl group, and a phenyl group attached to the pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a difluorobenzene derivative as the starting material.

    Attachment of the Ethyl and Phenyl Groups: These groups are typically introduced through alkylation and arylation reactions, respectively.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N~4~-(3,4-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of N4-(3,4-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors, leading to modulation of signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: A related compound with similar structural features but lacking the pyrazolo[3,4-b]pyridine core.

    Tris(2-(4,6-difluorophenyl)pyridinato-C2,N)iridium(III): Another compound with a difluorophenyl group, used in phosphorescent OLEDs.

Uniqueness

N~4~-(3,4-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H16F2N4O

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16F2N4O/c1-2-27-20-16(12-24-27)15(11-19(26-20)13-6-4-3-5-7-13)21(28)25-14-8-9-17(22)18(23)10-14/h3-12H,2H2,1H3,(H,25,28)

InChI Key

KEAHMTHRNVQIGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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